1-Hexyl-3-methylimidazolium dihydrogen phosphate
Overview
Description
1-Hexyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid with the molecular formula C10H21N2O4P and a molecular weight of 264.26 g/mol . Ionic liquids are salts in the liquid state that are typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
1-Hexyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-hexyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as water or ethanol, and stirring the mixture at room temperature until the reaction is complete . The product is then purified by removing the solvent under reduced pressure and recrystallizing the compound from an appropriate solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Hexyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or alkoxides replace the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reactions .
Scientific Research Applications
1-Hexyl-3-methylimidazolium dihydrogen phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-hexyl-3-methylimidazolium dihydrogen phosphate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can form hydrogen bonds with various functional groups, while the phosphate anion can participate in ionic interactions with positively charged species . These interactions can influence the solubility, stability, and reactivity of the compound in different environments .
Comparison with Similar Compounds
1-Hexyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium dihydrogen phosphate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability compared to this compound.
1-Octyl-3-methylimidazolium dihydrogen phosphate: This compound has a longer alkyl chain, resulting in higher viscosity and lower solubility in polar solvents compared to this compound.
1-Hexyl-3-methylimidazolium chloride: This compound has a different anion, which influences its physicochemical properties and applications compared to this compound.
The uniqueness of this compound lies in its balanced properties, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
dihydrogen phosphate;1-methyl-3-octyl-1,2-dihydroimidazol-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-11H,3-9,12H2,1-2H3;(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNSGLVUYMKVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C.OP(=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30854896 | |
Record name | 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922521-04-8 | |
Record name | 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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